molecular formula C14H9Br2N3O4 B3836411 3,5-dibromo-2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

3,5-dibromo-2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B3836411
M. Wt: 443.05 g/mol
InChI Key: PGRLJDMEURWXMI-REZTVBANSA-N
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Description

The compound “3,5-dibromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide” has a molecular formula of C14H9Br2N3O4 . It is a Schiff base molecule that is often used in chemical reactions .


Synthesis Analysis

The compound is synthesized by the reaction of 3,5-dibromo-2-hydroxy-benzaldehyde with an equimolar quantity of 2-methoxy-benzohydrazide in methanol . The reaction results in the formation of a Schiff base molecule .


Molecular Structure Analysis

The molecular structure of the compound is characterized by an E geometry with respect to the C=N bond. The benzene rings in the molecule are oriented at a dihedral angle . The molecule also exhibits intramolecular O-H⋯N and N-H⋯O hydrogen bonds .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of other Schiff base molecules . The compound’s reactivity is largely due to its E geometry and the presence of the C=N bond .


Physical and Chemical Properties Analysis

The compound has an average mass of 443.047 Da and a monoisotopic mass of 440.895966 Da . It exhibits a layer packing structure via weak π-π stacking interactions .

Future Directions

The compound’s potential for future research is vast, given its involvement in the synthesis of other Schiff base molecules . Its unique molecular structure and reactivity make it a valuable compound in chemical research.

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3O4/c15-9-5-11(13(20)12(16)6-9)14(21)18-17-7-8-2-1-3-10(4-8)19(22)23/h1-7,20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRLJDMEURWXMI-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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